2H-1-苯并吡喃-2-酮,4-(氨基甲基)-7-甲氧基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

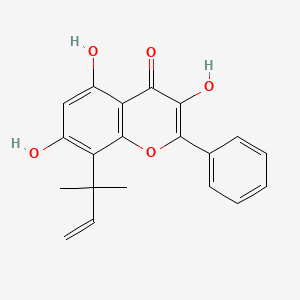

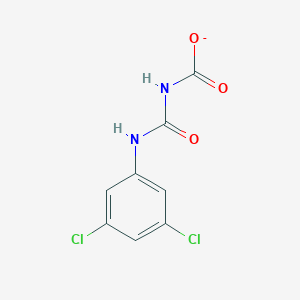

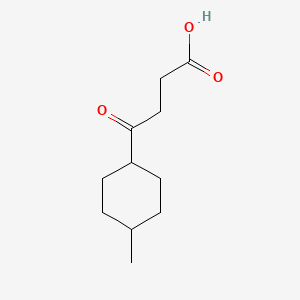

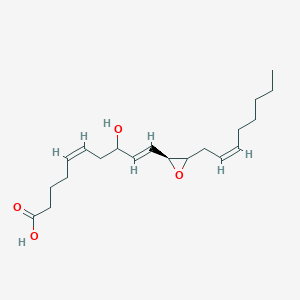

2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .

Synthesis Analysis

A novel synthesis of 2H-1-benzopyran-2-one derivatives was achieved by a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .Molecular Structure Analysis

The molecular formula of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- is C11H11NO2 . The molecular weight is 175.1840 . The IUPAC Standard InChI is InChI=1S/C10H9NO2/c1-6-4-10 (12)13-9-5-7 (11)2-3-8 (6)9/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis

The boiling point of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- is predicted to be 366.0±42.0 °C . The predicted density is 1.220±0.06 g/cm3 . The pKa is predicted to be 8.83±0.29 .科学研究应用

Medicine: Anticoagulant Properties

Coumarins, including 2H-1-Benzopyran-2-one derivatives , are well-known for their anticoagulant properties. They can inhibit the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation. This makes them valuable in the development of anticoagulant drugs to prevent thrombosis .

Pharmacology: Enzyme Inhibition

In pharmacology, 2H-1-Benzopyran-2-one derivatives have been studied for their potential to inhibit certain enzymes, such as cytochrome P450. This enzyme plays a significant role in drug metabolism, and its inhibition can be crucial in the study of drug-drug interactions and the development of new therapeutic agents .

Biochemistry: Protein Binding

The compound’s ability to bind to proteins could be exploited in biochemical research, particularly in the study of protein-ligand interactions. Understanding these interactions is vital for drug design and can lead to the development of new drugs with better efficacy and reduced side effects .

Agriculture: Pest Control

Coumarin derivatives have been used as precursors for the synthesis of pesticides. Their application in agriculture could be explored for controlling pests that affect crops, thereby improving yield and reducing crop damage .

Material Science: Organic Light-Emitting Diodes (OLEDs)

In material science, the photophysical properties of coumarin derivatives make them candidates for use in OLEDs. Their ability to emit light upon electrical excitation can be harnessed to create more efficient and environmentally friendly display and lighting technologies .

Environmental Science: Fluorescent Tracers

Coumarin derivatives are also used as fluorescent tracers in environmental science. They can be used to track the movement of water and pollutants, helping in the study of water flow and contamination patterns .

Analytical Chemistry: Fluorescence Spectroscopy

The fluorescent properties of 2H-1-Benzopyran-2-one derivatives are useful in analytical chemistry for fluorescence spectroscopy. This application is essential for detecting and quantifying trace amounts of substances in various samples .

Chemical Synthesis: Organic Synthesis Intermediates

Lastly, these compounds serve as intermediates in organic synthesis. They can be used to construct complex molecular architectures, which is fundamental in the synthesis of natural products and novel pharmaceuticals .

安全和危害

未来方向

作用机制

Mode of Action

It is synthesized using a biocatalytic domino reaction involving a knoevenagel/intramolecular transesterification reaction . The enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization can be controlled by adjusting parameters including solvent, water content, and temperature .

属性

IUPAC Name |

4-(aminomethyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWMBPZRYBLNNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429225 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

239136-56-2 |

Source

|

| Record name | 4-(Aminomethyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239136-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

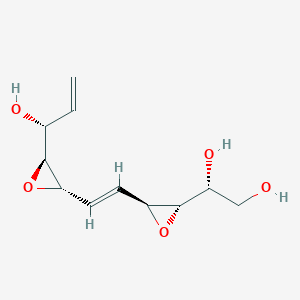

![methyl 2-[(5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1240468.png)

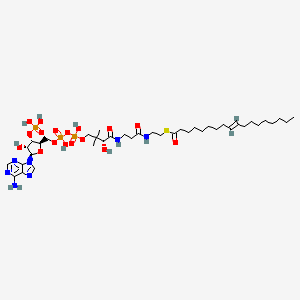

![(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol](/img/structure/B1240479.png)